4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine
Description
Significance of Bipyridine Ligands in Coordination Chemistry and Materials Science
Bipyridine ligands, particularly the 2,2'-isomer, are among the most widely utilized ligands in coordination chemistry. nih.govresearchgate.net Their prominence stems from their ability to act as effective chelating agents, binding to a single metal ion through their two nitrogen atoms to form stable five-membered rings. nih.govfiveable.me This chelation effect results in metal complexes that are significantly more stable than those formed with an equivalent number of monodentate pyridine (B92270) ligands. nih.gov
The rigid, planar, and aromatic nature of the bipyridine framework is crucial to its function. taylorandfrancis.com The delocalized π-electron system across the two pyridine rings significantly influences the electronic properties of the coordination complexes they form. fiveable.metaylorandfrancis.com This can lead to intense metal-to-ligand charge transfer (MLCT) transitions, which are responsible for the distinctive optical properties of many bipyridine complexes. wikipedia.org These properties are harnessed in a variety of applications, including:
Catalysis: Bipyridine-based complexes are key in homogeneous catalysis, facilitating reactions such as carbon-carbon coupling and water oxidation. researchgate.netfiveable.me
Luminescent Materials: The strong luminescence of many ruthenium and other transition metal bipyridine complexes makes them essential components in the development of organic light-emitting diodes (OLEDs) and chemical sensors. taylorandfrancis.comwikipedia.org
Solar Energy Conversion: Their capacity for efficient light absorption and charge transfer is critical in applications like dye-sensitized solar cells. fiveable.me
Supramolecular Chemistry: The bipyridine unit serves as a fundamental building block for constructing complex, self-assembled supramolecular architectures. nih.govtaylorandfrancis.comalfachemic.com
The ease with which the bipyridine skeleton can be functionalized allows for the fine-tuning of its steric and electronic properties, making it a versatile scaffold for creating materials with tailored functions. researchgate.netmdpi.com
Unique Structural Attributes of 4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine
This compound is a bifunctional ligand designed to combine specific electronic and steric characteristics. bldpharm.com The strategic placement of bromine and methyl groups on the bipyridine core creates a push-pull electronic effect and introduces significant steric constraints around the coordination sites.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| 2,2'-Bipyridine (B1663995) | C₁₀H₈N₂ | 156.18 | Unsubstituted parent ligand |
| 4,4'-Dibromo-2,2'-bipyridine (B104092) | C₁₀H₆Br₂N₂ | 313.98 | Electron-withdrawing groups guidechem.com |
| 4,4'-Dimethyl-2,2'-bipyridine (B75555) | C₁₂H₁₂N₂ | 184.24 | Electron-donating groups nih.gov |
| 6,6'-Dimethyl-2,2'-bipyridine (B1328779) | C₁₂H₁₂N₂ | 184.24 | Steric hindrance near N-donors wikipedia.org |
| This compound | C₁₂H₁₀Br₂N₂ | 342.03 | Combined steric and electronic effects bldpharm.com |
The bromine atoms at the 4 and 4' positions of the bipyridine rings primarily exert a strong electron-withdrawing inductive effect. tandfonline.com This modification significantly alters the electronic landscape of the ligand.
Electronic Effects: As a deactivating agent, bromine withdraws electron density from the bipyridine π-system. tandfonline.com This makes the resulting ligand less basic and its complexes generally more stable. tandfonline.com The electron-deficient nature of the 4,4'-dibromo-2,2'-bipyridine ligand is a known characteristic. ossila.com This withdrawal of electrons can make the metal center in a corresponding complex more susceptible to reduction. researchgate.net
Reactivity and Synthesis: The bromine atoms serve as versatile synthetic handles. They can be readily replaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the construction of more complex and extended molecular structures. mdpi.comresearchgate.netresearchgate.net This makes dibrominated bipyridines valuable building blocks for macromolecular and supramolecular chemistry. researchgate.netnih.gov
Spectroscopic Properties: The presence of bromine substituents can influence the photophysical properties of the ligand and its metal complexes. tandfonline.comnih.gov While the effect on the absorption wavelength may be less significant compared to strong electron-donating groups, the altered electronic structure impacts the energy levels of the molecular orbitals. tandfonline.com
The methyl groups positioned at the 6 and 6' carbons, adjacent to the nitrogen donor atoms, introduce both steric and electronic modifications, though the steric influence is generally more pronounced in this position.
Steric Hindrance: The primary effect of the 6,6'-dimethyl substitution is the introduction of significant steric bulk around the nitrogen atoms. nih.gov This steric hindrance can influence the coordination geometry of metal complexes, potentially forcing a twisted conformation of the bipyridine ligand and affecting the stability and reactivity of the resulting complex. psu.edunih.govacs.org Such steric effects are known to impact the rates of ligand substitution reactions. psu.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10Br2N2 |
|---|---|
Molecular Weight |
342.03 g/mol |
IUPAC Name |
4-bromo-2-(4-bromo-6-methylpyridin-2-yl)-6-methylpyridine |
InChI |
InChI=1S/C12H10Br2N2/c1-7-3-9(13)5-11(15-7)12-6-10(14)4-8(2)16-12/h3-6H,1-2H3 |
InChI Key |
FNXFGJXJCKDNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)Br)C)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,4 Dibromo 6,6 Dimethyl 2,2 Bipyridine and Its Derivatives
Direct Synthetic Routes to 4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine
The direct synthesis of this compound can be approached through methods that either construct the bipyridine core from smaller pyridine (B92270) units or by direct halogenation of a pre-formed bipyridine skeleton.
The direct bromination of the 6,6'-dimethyl-2,2'-bipyridine (B1328779) scaffold can be challenging. A more effective strategy involves the activation of the pyridine rings towards electrophilic substitution via N-oxidation. The formation of the corresponding N,N'-dioxide significantly alters the electronic properties of the bipyridine system, facilitating halogenation at the 4 and 4' positions.
The synthesis begins with the oxidation of 6,6'-dimethyl-2,2'-bipyridine to its N,N'-dioxide form. This intermediate is then subjected to bromination. The N-oxide groups activate the C4 and C4' positions for electrophilic attack while deactivating other positions. Following the bromination step, the N-oxide functionalities are typically removed through a reduction step to yield the final product. This N-oxidation/bromination/deoxygenation sequence is a powerful method for producing specifically substituted bipyridines that are otherwise difficult to access. For instance, the synthesis of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide is a well-established precursor for various bipyridine derivatives, highlighting the utility of the N-oxide route in functionalizing the 4,4'-positions. scielo.br
Transition metal-catalyzed cross-coupling reactions provide a modular and powerful route to substituted bipyridines. nih.gov These methods involve the formation of the central C2-C2' bond by coupling two appropriately substituted pyridine rings.
The Suzuki-Miyaura coupling is a prominent method that involves the reaction of a pyridylboronic acid or ester with a halopyridine, catalyzed by a palladium complex. researchgate.netlibretexts.org For the synthesis of this compound, a potential pathway is the homocoupling of a 2-halo-4-bromo-6-methylpyridine derivative. Alternatively, a Suzuki coupling between 2-bromo-4-bromo-6-methylpyridine and its corresponding 2-boronic acid derivative can be employed. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields. nih.gov
The Negishi coupling offers another robust alternative, utilizing pyridylzinc halide reagents which couple with halopyridines. orgsyn.org This method is known for its high functional group tolerance and mild reaction conditions. The synthesis would typically involve the preparation of a 2-(halozinc)-4-bromo-6-methylpyridine reagent, which is then coupled with a 2-halo-4-bromo-6-methylpyridine in the presence of a palladium catalyst, such as Pd(PPh₃)₄. orgsyn.orgresearchgate.net
Table 1: Comparison of Typical Cross-Coupling Reaction Conditions for Bipyridine Synthesis
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Pyridyl Reagent | Pyridylboronic acid / ester | Pyridylzinc halide |
| Coupling Partner | Halopyridine (I, Br, Cl, OTf) | Halopyridine (I, Br, Cl, OTf) orgsyn.org |
| Catalyst | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄) researchgate.net |
| Base | Required (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) | Not typically required |
| Key Advantages | Boronic acids are often stable and non-toxic. libretexts.org | High reactivity and functional group tolerance. orgsyn.org |
Synthesis of Functionalized Derivatives via Post-Bromination Reactions
The bromine atoms at the 4 and 4' positions of this compound serve as versatile handles for introducing a wide range of functional groups, significantly expanding its utility.
The carbon-bromine bonds on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SNAAr). This allows for the direct displacement of the bromide ions by various nucleophiles. Strong nucleophiles, such as alkoxides, thiolates, and amines, can be used to introduce new functionalities. For example, reacting 4,4'-dibromo-bipyridine derivatives with sodium alkoxides leads to the formation of the corresponding 4,4'-dialkoxy-bipyridines. researchgate.net The reaction conditions, such as temperature and solvent, can be tuned to control the degree of substitution, potentially allowing for selective mono-substitution under carefully controlled stoichiometry.
Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of the C-Br bonds. The Sonogashira coupling , which forms carbon-carbon bonds between aryl halides and terminal alkynes, is particularly noteworthy. wikipedia.orglibretexts.org This reaction allows for the introduction of acetylenic moieties onto the bipyridine core, which can be used to extend conjugation or as precursors for further transformations.
The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reactivity of the C-Br bond allows for efficient coupling with a variety of terminal alkynes, leading to the synthesis of di-alkynylated bipyridines. Research on other dihalo-pyridines has shown that selective mono- or di-alkynylation can be achieved by controlling the reaction conditions. nih.gov
Table 2: Typical Conditions for Sonogashira Coupling of Bromo-pyridines
| Component | Example Reagents/Conditions | Purpose |
| Substrate | This compound | Bromine-containing aromatic core |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Functional group to be added |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation libretexts.org |
| Copper Co-catalyst | CuI | Activates the alkyne wikipedia.org |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes HBr byproduct, acts as solvent wikipedia.org |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants |
| Temperature | Room Temperature to Reflux | Controls reaction rate |
The synthesis of alkoxy-functionalized bipyridines from their brominated precursors is a valuable transformation for tuning the electronic and solubility properties of the ligand. This is typically achieved via a nucleophilic substitution reaction with an appropriate alcohol in the presence of a strong base, or more commonly, with a pre-formed sodium or potassium alkoxide.
The reaction of this compound with a sodium alkoxide (NaOR) in a suitable solvent like THF or DMF results in the displacement of the bromine atoms to yield 4,4'-dialkoxy-6,6'-dimethyl-2,2'-bipyridine derivatives. This method has been successfully applied to other halo-bipyridines, demonstrating its general applicability. researchgate.net The length and nature of the alkyl chain (R) can be varied to systematically modify the properties of the resulting bipyridine ligand for applications in areas such as supramolecular chemistry or as components in organic light-emitting diodes (OLEDs).
Comparative Analysis of Synthetic Efficiencies and Scalability
The synthesis of this compound can be approached through several strategic methodologies, primarily involving either the construction of the bipyridine core from pyridine precursors or the direct functionalization of a pre-existing bipyridine scaffold. The efficiency and scalability of these routes vary, depending on factors such as catalyst systems, reaction conditions, and the nature of the starting materials. The most prominent methods include transition-metal-catalyzed homocoupling reactions and direct electrophilic bromination.
A comparative analysis of these key synthetic strategies reveals trade-offs between yield, purity, cost, and operational complexity, which are critical considerations for both laboratory-scale synthesis and industrial production.
Homocoupling of Halogenated Pyridine Precursors
A primary strategy for constructing the this compound framework is the homocoupling of a 2-halo-4-bromo-6-methylpyridine monomer. This approach builds the central C-C bond between the two pyridine rings. Nickel- and copper-catalyzed reactions are the most common for this type of transformation.
Nickel-Catalyzed Homocoupling:
Nickel-catalyzed reductive coupling is a powerful method for synthesizing symmetrical bipyridines from chloropyridines or bromopyridines. lboro.ac.uknih.gov These reactions often utilize a nickel(0) catalyst, which can be generated in situ, and a stoichiometric reductant like manganese or zinc powder. nih.gov A key advantage is the ability to use more affordable and readily available 2-chloropyridines as substrates. organic-chemistry.org The reactions are generally high-yielding and can proceed under relatively mild conditions. However, the need for an excess of a reductant and potentially phosphine (B1218219) ligands can complicate product isolation and increase waste, which are drawbacks for scalability. lboro.ac.uk
Ullmann-Type Homocoupling:
The classic Ullmann reaction involves the copper-mediated homocoupling of aryl halides. sigmaaldrich.comdocumentsdelivered.com This method typically requires high temperatures (>200 °C) and stoichiometric amounts of copper, which can limit its applicability and lead to erratic yields. documentsdelivered.comresearchgate.net Modern modifications have led to milder reaction conditions and the use of catalytic amounts of copper, often in the presence of ligands. sigmaaldrich.com Bimetallic systems, for instance using both copper and a catalytic amount of palladium, have shown good tolerance for various functional groups and can proceed under relatively mild conditions. researchgate.net While potentially scalable, the high temperatures of the traditional method and catalyst costs in modern variations are significant factors.
Direct Bromination of 6,6'-dimethyl-2,2'-bipyridine
Table 1: Comparative Overview of Synthetic Methodologies
| Methodology | Typical Precursor | Catalyst/Reagent | General Efficiency (Yield) | Scalability Considerations |
|---|---|---|---|---|
| Nickel-Catalyzed Homocoupling | 2-Chloro-4-bromo-6-methylpyridine | Ni(0) complex, Mn or Zn reductant | Good to High | Moderate; requires stoichiometric reductant, potential for phosphine ligand contamination. lboro.ac.uk |
| Ullmann-Type Homocoupling | 2-Bromo-4-bromo-6-methylpyridine | Cu or Pd/Cu | Variable; can be low to good | Challenging; classic method requires harsh conditions, modern methods can be costly. researchgate.net |
| Direct Bromination | 6,6'-dimethyl-2,2'-bipyridine | NBS or Br2 | Low to Moderate | Good, but often hampered by purification difficulties due to byproduct formation. nih.gov |
Table 2: Detailed Research Findings on Analogous Bipyridine Syntheses
| Reaction Type | Specific Example (Analogous Compound) | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Nickel-Catalyzed Homocoupling | Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720) | NiCl2(dme), Mn powder, DMF | Not specified | nih.gov |
| Oxidative Coupling | Synthesis of 6,6'-dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine | Pd(OAc)2, Cu(OAc)2, O2, Pyridine | 60% | researchgate.net |
| Stille Coupling | Synthesis of 4,4'-Dihalo-2,2'-bipyridines | Pd(PPh3)4, Toluene, reflux | Not specified | |
| Bromination/Debromination | Synthesis of Dimethyl 6,6'-bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate | Dibromination followed by debromination with diethyl phosphite | 58% (overall) | nih.gov |
Coordination Chemistry of 4,4 Dibromo 6,6 Dimethyl 2,2 Bipyridine Ligands
Ligand Design Principles and Coordination Modes
The design of 4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine as a ligand is predicated on the foundational chelating ability of the 2,2'-bipyridine (B1663995) scaffold, enhanced and modulated by its specific substituents. wikipedia.orgchemmethod.com
Like its parent molecule, 2,2'-bipyridine, this compound functions as a bidentate chelating ligand. wikipedia.orgwikipedia.org It coordinates to a single metal center through its two nitrogen atoms, forming a stable five-membered ring. This chelating effect is a fundamental principle in its coordination chemistry, leading to the formation of a wide array of stable complexes with various transition metals. wikipedia.orgmdpi.com The planarity of the bipyridine rings facilitates electron delocalization, which in turn contributes to the stability and unique electronic properties of the resulting metal complexes. wikipedia.org
The methyl groups located at the 6 and 6' positions introduce significant steric hindrance around the nitrogen donor atoms. nih.govrsc.org This steric bulk plays a crucial role in dictating the coordination geometry of the metal complexes. For instance, in copper(I) complexes, the steric clash between the methyl groups of two coordinated ligands forces a significant distortion from a standard tetrahedral geometry. nih.gov This is a common strategy employed to create strained or distorted coordination environments, which can be essential for catalytic activity and is observed in some copper-containing proteins. nih.gov Attempts to synthesize certain complexes, for example with tungsten, have been unsuccessful, likely due to the steric hindrance from the methyl groups preventing the expected coordination. mdpi.com The size of the substituents on the pyridine (B92270) ring can have a major effect on the reduction of coordinated copper complexes. rsc.org
The bromine atoms at the 4 and 4' positions exert a strong electron-withdrawing effect on the bipyridine ring system. frontiersin.orgresearchgate.net This electronic influence modifies the electron density on the ligand and, consequently, the strength and nature of the metal-ligand bonds. The electron-withdrawing nature of the bromine substituents makes the ligand a poorer σ-donor but a better π-acceptor. This can stabilize lower oxidation states of the metal center and influences the energy of metal-to-ligand charge transfer (MLCT) bands, a key feature in the photophysical properties of many of these complexes. frontiersin.orgresearchgate.net The electronic properties of bipyridine ligands can be effectively tuned by the introduction of different substituents, which in turn modifies the electrochemical and photochemical properties of the resulting ruthenium bipyridine complexes. researchgate.net
Formation and Characterization of Metal Complexes
The unique steric and electronic features of this compound lead to the formation of metal complexes with interesting structural and photophysical properties, particularly with copper(I) and ruthenium(II).
Copper(I) readily forms complexes with this compound. A common example is the [Cu(this compound)₂]⁺ cation. Due to the significant steric hindrance from the 6,6'-dimethyl groups, these complexes exhibit a pronounced distortion from an ideal tetrahedral geometry. nih.gov This distortion is a direct consequence of the steric repulsion between the methyl groups on the two bipyridine ligands. The resulting geometry is often described as a flattened tetrahedron. nih.gov The degree of distortion can be quantified by the angle between the planes of the two bipyridine ligands, which deviates significantly from the 90° expected for a perfect tetrahedron. nih.govnih.gov
| Complex | Coordination Geometry | Key Structural Feature | Reference |
|---|---|---|---|
| [Cu(6,6'-dimethyl-2,2'-bipyridyl)₂]⁺ | Distorted Tetrahedral | Angle between ligand planes deviates from 90° due to steric hindrance of methyl groups. τ₄' parameter of 0.66 indicates significant distortion. | nih.gov |
Ruthenium(II) complexes incorporating the this compound ligand, such as [Ru(bpy)₂(this compound)]²⁺ (where bpy is 2,2'-bipyridine), are of interest for their photophysical properties. nih.govmdpi.com These properties are largely dictated by metal-to-ligand charge transfer (MLCT) transitions. The electron-withdrawing bromine atoms lower the energy of the ligand's π* orbitals. frontiersin.org This, in combination with the steric effects of the methyl groups, can influence the energy and lifetime of the excited state. The introduction of electron-withdrawing groups in the 4,4'-positions of the bipyridine ligand is known to affect the excited state properties of Ru(II)-polypyridyl complexes. researchgate.net The synthesis of such complexes often involves the reaction of a ruthenium precursor like [Ru(bpy)₂Cl₂] with the bipyridine ligand. nih.gov
| Complex | Absorption Maxima (λ_max) | Emission Maxima (λ_em) | Excited State Lifetime (τ) | Reference |
|---|---|---|---|---|
| [Ru(bpy)₃]²⁺ (for comparison) | ~450 nm | ~620 nm | ~0.9 µs (in acetonitrile) | |
| Data for [Ru(bpy)₂(this compound)]²⁺ is not readily available in the search results, but the properties are expected to be modulated by the substituents. |
Iron(II) Complexes and Catalytic Activity
The ligand this compound readily forms stable complexes with iron(II), creating coordination compounds that have garnered interest for their potential catalytic applications. The electron-withdrawing nature of the bromine atoms on the bipyridine ring system significantly influences the electronic properties of the resulting iron complexes. This electronic modification can enhance the catalytic activity of the iron center in various organic transformations.
Iron complexes bearing bipyridine ligands are known to be active catalysts in a range of reactions. For instance, pyridine(diimine) iron diene complexes have been shown to be effective precatalysts for the selective cross-[2+2]-cycloaddition of dienes with olefins. nih.gov While specific studies focusing solely on the catalytic activity of iron(II) complexes with this compound are not extensively detailed in the provided results, the general principles of iron-bipyridine catalysis suggest their potential. The functionalization of the bipyridine ligand, such as the introduction of bromo and methyl groups, allows for the fine-tuning of the catalyst's steric and electronic properties, which can in turn influence the efficiency and selectivity of catalytic processes. biosynth.com Research into well-defined four-coordinate iron(II) complexes has demonstrated their viability as catalysts for reactions like the intramolecular hydroamination of primary aliphatic alkenylamines. sci-hub.se This highlights the potential for designing iron catalysts based on substituted bipyridines for specific synthetic applications.
Other Transition Metal Complexes (e.g., Rhodium, Platinum)
Beyond iron, this compound serves as a versatile ligand for a variety of other transition metals, notably rhodium and platinum. The resulting complexes often exhibit interesting photophysical and electrochemical properties, with potential applications in materials science and catalysis.
Rhodium Complexes: The search results indicate that rhodium complexes with bipyridine ligands are utilized in asymmetric catalysis. For example, a rhodium-bipymox catalyst has been employed for the asymmetric hydrosilylation of ketones with high enantioselectivity. biosynth.com While specific examples with the this compound ligand were not detailed, the principle of using substituted bipyridines to create chiral environments around a rhodium center is well-established.
Platinum Complexes: Platinum(II) complexes incorporating substituted bipyridine ligands are a significant area of research, particularly for their potential applications in materials for organic light-emitting diodes (OLEDs) and as anticancer agents. nih.gov The synthesis and characterization of various platinum(II) complexes with bipyridine derivative supporting ligands have been reported. researchgate.net These complexes often exhibit high internal quantum yields and emit light in the deep blue region. researchgate.net The electronic properties of the bipyridine ligand, influenced by substituents like bromine and methyl groups, play a crucial role in the photophysical and electrochemical behavior of the platinum complexes. researchgate.net The synthesis of dinuclear platinum(III) complexes with bridging ligands has also been explored, with some exhibiting antitumor activity. nih.gov
Spectroscopic and Structural Analysis of Metal-Ligand Assemblies
The characterization of metal complexes of this compound relies heavily on a suite of spectroscopic and analytical techniques to elucidate their electronic structure, geometry, and redox properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for characterizing the structure of this compound and its metal complexes in solution. ¹H NMR spectra provide detailed information about the chemical environment of the protons on the bipyridine ligand. For the free ligand, distinct signals for the aromatic protons and the methyl groups would be expected. chemicalbook.comchemicalbook.com Upon coordination to a metal center, shifts in these proton resonances occur, providing evidence of complex formation. The magnitude and direction of these shifts can offer insights into the electronic effects of the metal-ligand interaction.
For diamagnetic complexes, such as those of Pt(II), detailed structural information can be obtained from ¹H and ¹³C NMR. researchgate.netnih.gov In some cases, heteronuclear NMR, like ¹⁹⁵Pt NMR, is also employed to directly probe the platinum center and its coordination environment. nih.govnih.govnih.gov For paramagnetic complexes, such as some Fe(II) species, the NMR signals can be significantly broadened and shifted, but can still provide valuable information about the magnetic properties and structure of the complex. nih.gov Variable temperature ¹H NMR and EXSY experiments can be used to study dynamic processes like ligand exchange. nih.gov
UV/Vis Absorption and Emission Spectroscopy
UV/Vis absorption and emission spectroscopy are crucial for probing the electronic transitions within metal complexes of this compound. The UV/Vis absorption spectra of these complexes typically display intense bands corresponding to two main types of electronic transitions: ligand-centered (π→π*) transitions and metal-to-ligand charge transfer (MLCT) transitions. nih.govresearchgate.net
The π→π* transitions are characteristic of the bipyridine ligand itself and are typically observed in the ultraviolet region. Upon coordination to a metal, these bands may show a slight red shift. nih.gov The MLCT bands, which involve the transfer of an electron from a metal-based orbital to a ligand-based orbital, are often found in the visible region of the spectrum. nih.govresearchgate.net The energy of the MLCT band is sensitive to the nature of the metal, the substituents on the bipyridine ligand, and the solvent polarity. researchgate.net The electron-withdrawing bromine atoms in this compound are expected to lower the energy of the ligand's π* orbitals, leading to a red-shift of the MLCT band compared to complexes with unsubstituted or electron-donating bipyridine ligands.
Emission spectroscopy (photoluminescence) provides information about the excited states of the complexes. Many transition metal-bipyridine complexes are luminescent, and the emission properties are strongly influenced by the ligand substituents. For instance, Ru(II) complexes with 6,6'-dimethyl-2,2'-bipyridine (B1328779) ligands have been shown to exhibit blue-shifted emission compared to their 4,4'-dimethyl analogs. Platinum(II) complexes with substituted bipyridines can be highly emissive, with potential applications in OLEDs. researchgate.net
X-ray Diffraction Studies of Complex Geometries
X-ray diffraction studies can confirm the bidentate coordination of the bipyridine ligand to the metal ion. nih.govnih.gov Furthermore, the structural data can reveal subtle distortions from ideal geometries caused by steric interactions between ligands or packing forces in the crystal lattice. nih.govnih.gov For example, in dinuclear platinum(III) complexes, a tilting of the platinum coordination planes has been observed. nih.gov The bond lengths within the bipyridine ligand itself can also provide evidence for the electronic effects of metal coordination and the influence of substituents. For instance, in a uranium(III) complex with a reduced bipyridine radical anion, distortions in the bond lengths of the bipyridine ligand were observed, consistent with its reduction. researchgate.net
| Compound/Complex | Crystal System | Space Group | Key Geometric Features | Reference |
| (PPh₄)₂[W(CN)₆(4,4'-Mebpy)]·6H₂O | Triclinic | P-1 | Distorted octahedral geometry around W(IV) | mdpi.comnih.gov |
| (AsPh₄)₂[W(CN)₆(5,5'-Mebpy)]·4H₂O | Triclinic | P-1 | Distorted octahedral geometry around W(IV) | mdpi.comnih.gov |
| (Me(Et)PDI)Fe(η⁴-piperylene) | Orthorhombic | P2₁2₁2₁ | s-trans coordination of the diene | nih.gov |
| [Pt₂Cl₄(NH₃)₂{μ-HN=C(O)But}₂] | Monoclinic | P2₁/n | Dinuclear Pt(III) with bridging amidato ligands | nih.gov |
Electrochemical Characterization of Redox Behavior
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of metal complexes of this compound. researchgate.netmdpi.comnih.gov CV provides information about the potentials at which the complex can be oxidized or reduced, as well as the stability of the resulting redox species.
For many transition metal bipyridine complexes, the redox processes can be either metal-centered or ligand-centered. The electron-withdrawing bromine atoms on the this compound ligand are expected to make the ligand easier to reduce and the metal center more difficult to oxidize compared to complexes with unsubstituted bipyridine. This is because the bromine atoms lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO).
Studies on tungsten-cyanido-bipyridine complexes have shown that the redox potential is influenced by the substituents on the bipyridine ligand. For example, a tungsten complex with 4,4'-dimethyl-2,2'-bipyridine (B75555) showed a lower redox potential compared to the analogous complex with unsubstituted bipyridine. nih.gov The electrochemical behavior of platinum(II) complexes with bipyridine derivatives has also been investigated, revealing quasi-reversible redox processes. researchgate.net
| Complex | Redox Process | Potential (V vs. reference) | Reference |
| (PPh₄)₂[W(CN)₆(4,4'-Mebpy)] | [W(CN)₆(4,4'-Mebpy)]²⁻/⁻ | 0.179 | nih.gov |
| [(bpy)Pt(bpy-Ph-bpy)][PF₆]₂ | Quasi-reversible | Not specified | researchgate.net |
| [(bpy)Pt(bpy-Ph-bpy)Pt(bpy)][PF₆]₄ | Quasi-reversible | Not specified | researchgate.net |
Catalytic Applications of 4,4 Dibromo 6,6 Dimethyl 2,2 Bipyridine Metal Complexes
Role as Ligands in Organic Transformations
Metal complexes of 4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine are recognized for their potential role in a variety of organic reactions. The inherent electronic properties and reactive sites of the ligand define its function in catalysis.
Cross-Coupling Reactions (e.g., Suzuki, Stille)
While substituted bipyridine ligands are integral to many cross-coupling catalysts, this compound itself is more commonly positioned as a reactive precursor for the synthesis of more complex ligands. The bromine atoms at the 4 and 4' positions are ideal "handles" for functionalization through reactions like Suzuki-Miyaura and Stille couplings. This allows for the covalent attachment of various organic moieties to the bipyridine core, enabling the creation of tailored ligands for specific catalytic applications.
For instance, the Suzuki coupling of 6,6'-dibromo-2,2'-bipyridine with 2,4,6-triisopropylphenyl boronic acid has been used to synthesize sterically hindered bipyridine ligands. researchgate.net Similarly, Stille-type cross-coupling procedures are a well-established method for producing a wide range of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines. acs.org Although iron complexes featuring the non-brominated 6,6'-dimethyl-2,2'-bipyridine (B1328779) ligand have been employed in cross-coupling reactions, there is a lack of direct evidence in the surveyed literature for the use of the 4,4'-dibromo derivative as a non-reacting, supporting ligand in such transformations. researchgate.net Instead, its value lies in its potential to be converted into a more elaborate ligand structure.
The general mechanism for Suzuki-Miyaura coupling, a widely used carbon-carbon bond-forming reaction, involves a palladium catalyst and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The nature of the ligand on the palladium center is crucial for the efficiency and scope of the reaction. nih.gov
Table 1: Common Cross-Coupling Reactions for Bipyridine Functionalization
| Reaction Name | Reagents | Purpose |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboronic acid/ester, Palladium catalyst, Base | Forms C-C bonds, attaching aryl, heteroaryl, or vinyl groups. libretexts.org |
| Stille Coupling | Organotin reagent, Palladium catalyst | Forms C-C bonds, with a wide scope of organotin partners. libretexts.orgcmu.edu |
C-H Borylation of Arenes and Heteroarenes
Iridium-catalyzed C-H borylation has emerged as a powerful method for the synthesis of aromatic organoboron compounds from simple arenes and heteroarenes. umich.edunih.gov The regioselectivity of this transformation is heavily influenced by the steric and electronic properties of the ligands attached to the iridium center. nih.gov Bidentate nitrogen-containing ligands, particularly substituted bipyridines, are essential for catalyst stability and activity. researchgate.net
The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle where the key step is the C-H bond activation by a pentacoordinate bipyridyl iridium trisboryl complex. nih.govvanderbilt.edu Sterically demanding ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), are commonly used to control the regioselectivity, favoring borylation at the least hindered position of the aromatic substrate. umich.eduresearchgate.net
While the fundamental structure of this compound makes it a candidate for this role, there is no specific mention in the reviewed literature of its application in iridium-catalyzed C-H borylation. Research in this area has predominantly focused on ligands that offer significant steric bulk to direct the reaction. umich.edu
Asymmetric Hydrosilylation of Ketones
The asymmetric hydrosilylation of ketones is a key method for producing chiral secondary alcohols. This reaction is often catalyzed by transition metal complexes, with rhodium and ruthenium being prominent examples. rsc.orgmdpi.com The effectiveness and enantioselectivity of these catalysts are highly dependent on the chiral ligands coordinated to the metal center. Bipyridine derivatives are among the nitrogen-based ligands used in these catalytic systems.
Ruthenium-based catalysts are noted for their high activity and unique electron transfer characteristics, making them efficient for various hydrosilylation reactions. rsc.org Similarly, rhodium complexes are among the most effective catalysts for olefin hydrosilylation. mdpi.comresearchgate.net However, extensive searches of the literature did not yield specific examples of this compound being used as a ligand in the asymmetric hydrosilylation of ketones. Research in this field typically employs specifically designed chiral ligands to induce asymmetry. researchgate.netacs.org
Electrocatalysis and Photocatalysis
The electronic properties of this compound, modified by electron-withdrawing bromine atoms and electron-donating methyl groups, make its metal complexes interesting candidates for applications in electrocatalysis and photocatalysis.
CO2 Reduction
The electrochemical and photochemical reduction of carbon dioxide (CO2) to value-added chemical fuels is a critical area of renewable energy research. nih.gov Polypyridyl transition metal complexes, particularly those of rhenium and manganese, are well-established homogeneous catalysts for this process. rsc.orgacs.org The general mechanism for a fac-[Re(bpy)(CO)3Cl]-type catalyst involves the initial reduction of the complex, followed by the loss of the chloride ligand, creating a vacant site for CO2 to bind and be subsequently reduced to CO. acs.org
The electronic nature of the bipyridine ligand plays a crucial role in tuning the catalyst's properties. Electron-donating groups, like methyl, tend to make the reduction potential of the complex more negative, while electron-withdrawing groups have the opposite effect. acs.org In the case of this compound, the electron-donating 6,6'-dimethyl groups would contrast with the electron-withdrawing 4,4'-dibromo substituents. While specific studies on complexes of this exact ligand are not prominent, research on related systems shows that such substitutions can modulate the redox potentials and stability of catalytic intermediates. nih.govacs.org For example, studies on a series of fac-[Re(NN)(CO)3Cl] complexes with various substituents on the bipyridine ligand (NN) have demonstrated a clear correlation between the electronic properties of the substituent and the photocatalytic activity for CO2 reduction. acs.org
Dye-Sensitized Solar Cells (DSSCs)
In the field of dye-sensitized solar cells (DSSCs), copper(II/I) complexes have emerged as highly promising redox mediators, offering an alternative to the traditional iodide/triiodide couple. dyenamo.se These copper complexes can lead to devices with high open-circuit voltages (Voc). nih.gov
Specifically, the complex [Cu(6,6′-dimethyl-2,2′-bipyridine)2]2+/1+ ([Cu(dmby)2]2+/1+) has been successfully developed and implemented as a redox shuttle in high-efficiency DSSCs. nih.govrsc.org The methyl groups at the 6 and 6' positions induce a distorted geometry in the Cu(I) and Cu(II) complexes, which helps to minimize the structural reorganization required during electron transfer, leading to fast dye regeneration rates even with a small driving force. nih.gov This results in a significant increase in the open-circuit voltage. rsc.org
Using the [Cu(dmby)2]2+/1+ redox mediator with the organic dye Y123, a power conversion efficiency of 10.0% was achieved under standard AM 1.5G illumination. nih.gov Furthermore, a closely related system achieved a remarkable 10.3% efficiency. rsc.org
Table 2: Performance of DSSCs using Copper Bipyridine Redox Mediators
| Redox Mediator | Dye | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) | Reference |
|---|---|---|---|---|---|---|
| [Cu(dmby)₂]²⁺/¹⁺ | Y123 | >1.0 | - | - | 10.0 | nih.gov |
While these successful examples use the non-brominated ligand, the 4,4'-dibromo derivative serves as a key building block for creating more complex anchoring ligands for use in DSSCs. For instance, copper complexes incorporating 4,4′-di(4-bromophenyl)-6,6′-dimethyl-2,2′-bipyridine have been synthesized and studied in DSSCs, highlighting the modular approach to ligand design enabled by the reactive bromine sites. rsc.org
Mechanistic Insights into Catalytic Cycles
The presence of both electron-withdrawing bromine atoms at the 4 and 4' positions and electron-donating methyl groups at the 6 and 6' positions of the bipyridine ring creates a unique electronic environment around the coordinated metal center. The bromine atoms decrease the electron density of the pyridine (B92270) rings, which in turn can influence the redox potentials of the metal complex, making it easier to reduce. Conversely, the methyl groups are electron-donating, which can enhance the stability of the metal-ligand bond and influence the steric accessibility of the catalytic site.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. For complexes of this compound, the electron-withdrawing nature of the bromine atoms can facilitate the initial oxidative addition step by making the palladium center more electrophilic. However, the steric bulk of the methyl groups at the 6 and 6' positions can influence the coordination of substrates and the rate of reductive elimination. Research on related bulky biarylphosphine ligands has shown that such steric hindrance can promote the formation of monoligated Pd(0) species, which are often more reactive in oxidative addition. nih.gov
In nickel-catalyzed cross-coupling reactions , which often proceed through different mechanistic pathways involving Ni(I), Ni(II), and Ni(III) intermediates, the electronic properties of the this compound ligand are critical. Studies on nickel complexes with substituted bipyridine ligands have revealed that substituents in the 6 and 6'-positions have a significant impact on the properties and catalytic performance of the complexes. For instance, bulkier substituents can stabilize Ni(I) species and influence the spin state and stability of Ni(II) intermediates, thereby affecting catalytic activity. researchgate.net The interplay between the electron-withdrawing bromo groups and the sterically demanding methyl groups in the target ligand likely leads to a nuanced control over the stability and reactivity of the various nickel oxidation states in the catalytic cycle.
For photocatalytic applications involving iridium and ruthenium complexes , the substituents on the bipyridine ligand play a crucial role in tuning the photophysical properties of the catalyst, such as absorption and emission wavelengths, excited-state lifetimes, and redox potentials. The introduction of electron-withdrawing groups, like the bromine atoms in this compound, can lower the energy of the ligand's π* orbitals. In iridium(III) complexes, this can lead to a blue-shift in the emission wavelength and an increase in the excited-state oxidation potential, making the complex a stronger photo-oxidant. rsc.org Conversely, electron-donating groups can raise the energy of the metal's d-orbitals, affecting the metal-to-ligand charge transfer (MLCT) transitions. The combination of these effects in the this compound ligand would result in a complex with tailored photoredox properties, potentially enabling unique reactivity in light-driven catalytic cycles.
In the context of ruthenium-catalyzed C-H functionalization , the ligand's electronic and steric profile dictates the reactivity and selectivity of the catalyst. The catalytic cycle often involves the formation of a ruthenacycle intermediate through C-H activation. The electronic nature of the bipyridine ligand can influence the electrophilicity of the ruthenium center, which is a key factor in the C-H activation step. While specific mechanistic data for ruthenium complexes of this compound is not extensively available, studies on related systems suggest that the balance of electron-donating and -withdrawing groups can be used to fine-tune the catalytic activity.
A summary of the expected influence of the substituents on key mechanistic parameters is presented in the table below.
| Catalytic Process | Metal | Mechanistic Step | Influence of this compound |
| Suzuki-Miyaura Coupling | Palladium | Oxidative Addition | Potentially enhanced by electron-withdrawing bromo groups. |
| Reductive Elimination | Steric hindrance from methyl groups may affect the rate. | ||
| Cross-Electrophile Coupling | Nickel | Stability of Ni(I)/Ni(II)/Ni(III) | Combination of steric and electronic effects from both substituents provides nuanced control. |
| Photocatalysis | Iridium/Ruthenium | Excited-State Redox Potential | Tuned by the opposing electronic effects of bromo and methyl groups. |
| C-H Activation | Ruthenium | C-H Cleavage | Electrophilicity of the metal center is modulated by the ligand's electronic properties. |
Materials Science Applications and Supramolecular Assemblies
Integration into Advanced Functional Materials
The utility of bipyridine derivatives as fundamental components for advanced functional materials is well-established. They are often integrated into systems with specific optical, electronic, or magnetic properties. However, the application of the specific compound 4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine is highly specialized, and research in some areas is not widely documented.
Organic Light-Emitting Diodes (OLEDs)
While bipyridine-based materials are generally explored for use in OLEDs, particularly as electron-transport materials or as ligands in phosphorescent emitters, there is a lack of specific research literature detailing the integration or performance of this compound in OLED devices.
Perovskite Solar Cells and Charge Transport Layers
Bipyridine derivatives are investigated in the field of solar energy, notably as components in dye-sensitized solar cells (DSSCs) and as passivating agents or interlayers in perovskite solar cells. The nitrogen atoms in the bipyridine core can interact with and passivate defects in perovskite films, potentially improving efficiency and stability. ossila.com
For instance, copper complexes incorporating the related ligand 6,6'-dimethyl-2,2'-bipyridine (B1328779) have been successfully employed as redox mediators in DSSCs. rsc.orgnih.gov In one study, a [Cu(6,6′-dimethyl-2,2′-bipyridine)₂]²⁺/¹⁺ redox couple achieved a remarkable power conversion efficiency of 10.3% and a high open-circuit voltage (VOC) exceeding 1.0 V. rsc.org These findings underscore the potential of sterically hindered bipyridine ligands in solar cell applications.
However, specific research studies detailing the direct integration and performance of this compound as a charge transport layer or additive in perovskite solar cells are not prominently available in the reviewed scientific literature.
Electrochemical Sensors
Electrochemical sensors often utilize transition metal complexes as the active sensing component, and bipyridine ligands are frequently used to construct these complexes. mdpi.comnih.gov The electrochemical properties of the central metal ion can be finely tuned by the electronic and steric nature of the surrounding ligands, enabling the selective detection of various analytes. acs.org
Despite the widespread use of the bipyridine scaffold in sensor design, detailed research findings or specific applications of this compound for the development of electrochemical sensors are not readily found in published literature.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined architectures from smaller molecular components. Bipyridine ligands are cornerstones in this field due to their defined coordination geometry and their ability to direct the self-assembly of metal ions into complex structures. nih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and a subclass of these materials, Metal-Organic Frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Bipyridine-based ligands are extensively used as "pillars" or chelating agents in the creation of these frameworks. The structure, dimensionality, and porosity of the resulting MOF can be influenced by the substituents on the bipyridine ligand. mdpi.com
The subject compound, this compound, is classified by chemical suppliers as a ligand for MOF synthesis, indicating its potential utility in this domain. bldpharm.com The methyl groups at the 6,6'-positions introduce significant steric hindrance, which can affect the coordination environment of the metal center and influence the packing of the resulting framework. cymitquimica.comnih.gov The bromo-substituents, meanwhile, can be used for post-synthetic modification of the framework or to influence the electronic properties of the material.
While direct examples of MOFs constructed from this compound are not detailed in the surveyed literature, studies on related dimethyl-bipyridine ligands illustrate their role. For example, the incorporation of 4,4'-dimethyl-2,2'-bipyridine (B75555) and 5,5'-dimethyl-2,2'-bipyridine as ancillary ligands in manganese-based MOFs has been shown to alter the dimensionality and porosity of the final structure compared to unsubstituted bipyridine. mdpi.com
Table 1: Examples of MOFs and Coordination Polymers with Related Bipyridine Ligands (Note: The following table lists structures made with related dimethyl-bipyridine ligands to illustrate their function. It does not include the specific title compound.)
| Metal Ion | Bipyridine Ligand | Other Ligands | Resulting Structure | Reference |
| Mn(II) | 4,4'-dimethyl-2,2'-bipyridine | 2,2′-bithiophen-5,5′-dicarboxylate | [Mn(btdc)(4,4′-dmbpy)] | mdpi.com |
| Co(II) | 4,4'-bipyridine (B149096) | 1,3-benzenedicarboxylic acid | [Co(4,4′-bipy)(m-BDC)]n | acs.org |
| Zn(II) | 4,4'-bipyridine | 2,2-dimethylsuccinate | {[Zn₂(C₆H₈O₄)₂(C₁₀H₈N₂)(H₂O)]·2H₂O}n | nih.gov |
| Cu(I) | 6,6'-dimethyl-2,2'-bipyridine | Hexafluoridozirconate(IV) | [Cu(dmbpy)₂]₂[ZrF₆]·1.134H₂O | nih.gov |
Molecular Recognition and Host-Guest Systems
The design of synthetic hosts for molecular recognition is a central theme in supramolecular chemistry. Bipyridine-containing macrocycles and molecular clefts can act as hosts for various guest molecules, with binding selectivity dictated by size, shape, and electronic complementarity. The rigid structure of the bipyridine unit makes it an excellent scaffold for pre-organizing binding sites.
The specific substitution pattern of this compound, combining bulky methyl groups and polarizable bromine atoms, makes it a theoretically interesting candidate for constructing hosts with unique recognition properties. The steric hindrance from the methyl groups can create well-defined cavities, while the bromine atoms could participate in halogen bonding or other non-covalent interactions with a potential guest. However, specific studies detailing the synthesis and application of host-guest systems based on this compound are not available in the current body of scientific literature.
Macromolecular Assemblies
Research into the application of this compound as a monomer or ligand in the formation of macromolecular assemblies is an emergent area of materials science. The strategic placement of bromo- and methyl- substituents on the bipyridine core suggests its potential as a versatile building block for various polymeric and supramolecular structures. The bromine atoms can serve as reactive sites for cross-coupling reactions, enabling the integration of the bipyridine unit into polymer backbones, while the dimethyl groups can influence the solubility and conformational properties of the resulting macromolecules.
Currently, detailed research findings specifically documenting the synthesis and characterization of macromolecular assemblies derived from this compound are limited in publicly accessible scientific literature. However, the broader class of bipyridine-containing polymers and supramolecular structures provides a strong precedent for the potential utility of this specific compound. Bipyridine units are well-known for their ability to chelate metal ions, which can be exploited to form metallopolymers and metal-organic frameworks (MOFs). In such structures, the electronic properties, photophysical behavior, and catalytic activity are often tunable based on the nature of the metal and the specific substitutions on the bipyridine ligand.
While direct experimental data on macromolecular assemblies of this compound is not available, related studies on similar bipyridine derivatives offer insights into its potential. For instance, research on other brominated bipyridines has demonstrated their successful use as precursors in the synthesis of conjugated polymers for applications in organic electronics. Similarly, dimethyl-substituted bipyridines have been incorporated into coordination polymers, where the methyl groups can affect the steric environment around the metal center, thereby influencing the resulting network topology and material properties.
The synthesis of macromolecular structures from this compound would likely involve polymerization techniques such as Suzuki or Stille coupling, where the bromine atoms act as leaving groups. Alternatively, coordination-driven self-assembly with metal ions could lead to the formation of discrete supramolecular architectures or extended coordination polymers.
Future research in this area is anticipated to focus on the synthesis of novel polymers and supramolecular materials incorporating this compound and the subsequent investigation of their structural, electronic, and functional properties.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in understanding the geometry, electronic distribution, and reactivity of 4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine.
The electronic nature of this ligand is uniquely defined by the competing effects of its substituents. The two bromine atoms at the 4 and 4' positions are strongly electron-withdrawing, which significantly lowers the energy of the π* orbitals of the bipyridine ring system. ossila.com This electron deficiency makes the pyridine (B92270) rings less basic and influences the strength of the metal-ligand bonds it forms. Conversely, the two methyl groups at the 6 and 6' positions are electron-donating, which increases the electron density on the rings.
DFT studies allow for the precise calculation of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's electronic stability and reactivity. For this compound, the electron-withdrawing bromine atoms are expected to lower the LUMO energy, making the molecule a better electron acceptor compared to its non-brominated counterpart, 6,6'-dimethyl-2,2'-bipyridine (B1328779). researchgate.netsciexplore.ir The electron-donating methyl groups would raise the HOMO energy. The interplay of these effects fine-tunes the HOMO-LUMO gap.
Furthermore, DFT can be used to generate an electrostatic potential map, which visualizes the charge distribution across the molecule. In this case, regions of negative potential would be concentrated around the nitrogen atoms, the primary sites for metal coordination, while the bromine atoms would induce a more positive potential on the adjacent carbon atoms. Global chemical reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov
Conformational Analysis of Ligand and Complexes
The 2,2'-bipyridine (B1663995) scaffold is not rigidly planar. Due to the potential for rotation around the C2-C2' single bond, it can adopt various conformations. The dihedral angle between the two pyridine rings is a key structural parameter that is influenced by steric and electronic factors, as well as the phase (gas, solution, or solid-state) and coordination to a metal center. researchgate.net
For this compound, significant steric hindrance is expected between the methyl groups at the 6 and 6' positions and the hydrogen atoms at the adjacent ring's 6' and 6 positions, respectively. This repulsion forces the pyridine rings out of a coplanar arrangement, leading to a twisted conformation. Computational conformational analysis, typically performed using DFT, can predict the most stable geometry by calculating the energy as a function of the inter-ring dihedral angle.
In related bipyridine molecules, observed dihedral angles vary widely. For example, in the solid state, 2,2',6,6'-Tetramethyl-4,4'-bipyridine has a dihedral angle of 19.48°. nih.gov In contrast, 5,5'-dimethyl-2,2'-bipyridine exhibits a much larger dihedral angle of 69.62°. nih.gov Calculations for the parent 4,4'-bipyridine (B149096) show an energy minimum at a dihedral angle of 38°. researchgate.netresearchgate.net The precise angle for this compound would be a balance between the steric clash of the 6,6'-methyl groups and the electronic preference for π-system conjugation, which favors planarity.
When the ligand coordinates to a metal ion, the dihedral angle is further constrained. The formation of a chelate ring typically forces the ligand towards a more planar, cis conformation to accommodate the metal's preferred coordination geometry. However, the steric bulk of the 6,6'-dimethyl groups can cause distortions in the resulting complex, leading to strained coordination environments. researchgate.net Computational modeling of such complexes is essential for predicting their geometry and stability.
Prediction of Spectroscopic and Electrochemical Properties
Theoretical methods are highly valuable for predicting and interpreting the spectroscopic and electrochemical properties of new molecules.
Spectroscopic Properties: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength and intensity of absorption bands. For this compound and its metal complexes, these calculations can identify the nature of the transitions, such as π-π* transitions localized on the ligand or metal-to-ligand charge transfer (MLCT) bands in complexes. The electron-withdrawing bromine atoms are expected to cause a red-shift (shift to longer wavelengths) in the ligand's absorption bands compared to non-halogenated analogues.
Vibrational spectra (Infrared and Raman) can also be simulated using DFT. sciexplore.irnih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. This can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of vibrational modes.
Electrochemical Properties: The redox properties of this compound and its complexes can be predicted computationally. The reduction and oxidation potentials are directly related to the energies of the LUMO and HOMO, respectively. The electron-withdrawing bromine substituents are expected to make the ligand easier to reduce (a less negative reduction potential) because they stabilize the incoming electron in the LUMO. frontiersin.org Conversely, the electron-donating methyl groups would make the ligand easier to oxidize. DFT calculations can quantify these effects and predict the shifts in redox potentials upon substitution or coordination to a metal. researchgate.net This predictive capability is crucial for designing molecules with specific electrochemical properties for applications such as redox flow batteries or electrocatalysis. frontiersin.org
Future Perspectives and Research Challenges
Development of Novel Synthetic Strategies for Enhanced Efficiency
A significant challenge in the broader field of bipyridine chemistry is the development of efficient, scalable, and cost-effective synthetic routes. mdpi.com For 4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine, future research will likely focus on optimizing its synthesis, as efficient production is paramount for any subsequent application.
Key research avenues include:
Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are foundational in modern bipyridine synthesis. researchgate.netnih.gov Future work could explore novel catalyst systems, perhaps utilizing more earth-abundant metals or developing ligands that can operate under milder conditions and with higher turnover numbers, which is a general challenge when the bipyridine product itself can act as a catalyst-inhibiting ligand. mdpi.comnih.gov
C-H Activation: Direct C-H functionalization of the parent 6,6'-dimethyl-2,2'-bipyridine (B1328779) molecule offers a more atom-economical route compared to traditional coupling methods that require pre-halogenated precursors. Research into regioselective C-H bromination could provide a more direct and efficient pathway to the target compound.
Flow Chemistry: For industrial-scale production, moving from batch to continuous flow processes can offer enhanced safety, reproducibility, and yield. Developing a robust flow synthesis for this compound would be a significant step towards its commercial viability.
A persistent challenge is managing the strong coordinating ability of the bipyridine product, which can sequester the metal catalyst and reduce reaction efficiency. mdpi.com Strategies to mitigate this, such as using bulky ligands on the catalyst to prevent product inhibition, will be crucial. mdpi.com
Exploration of New Metal-Ligand Combinations for Targeted Applications
The core function of bipyridines is their role as exceptional chelating ligands for a vast array of transition metals. researchgate.netacs.org The specific substitution pattern of this compound—with electron-withdrawing bromine atoms and sterically hindering methyl groups at the 6,6'-positions—suggests that its metal complexes will have unique properties.
Future exploration in this area will likely involve:
Catalysis: The steric bulk from the 6,6'-dimethyl groups can create a unique coordination pocket around a metal center, potentially leading to high selectivity in catalytic reactions. acs.org Research into its complexes with metals like iridium, rhodium, and palladium for applications in asymmetric catalysis is a promising direction.
Photophysics and Photochemistry: Ruthenium and iridium complexes of bipyridines are renowned for their photophysical properties, which are foundational for applications in lighting (OLEDs) and solar energy. researchgate.netmdpi.com The electronic perturbation by the bromine atoms combined with the structural rigidity imposed by the methyl groups could lead to complexes with novel luminescent properties, such as altered emission wavelengths and quantum yields.
Metal-Organic Frameworks (MOFs): Substituted bipyridines are key building blocks for functional MOFs. researchgate.neterdogan.edu.tr This compound could be used as a linker to construct robust frameworks with potential applications in gas storage, separation, or heterogeneous catalysis. The bromine atoms serve as handles for post-synthetic modification within the MOF structure.
A key challenge will be to systematically synthesize and characterize a range of metal complexes to build a library that correlates the choice of metal with the resulting electronic, optical, and catalytic properties.
| Metal Ion | Potential Application of Complex | Rationale for Exploration |
| Ruthenium(II) | Photosensitizers, Electrocatalysis | Well-established photophysical and redox properties of Ru(II)-bipyridine complexes. acs.org |
| Iridium(III) | Organic Light-Emitting Diodes (OLEDs) | High phosphorescence quantum yields are characteristic of Iridium(III)-bipyridine complexes. |
| Palladium(II) | Cross-Coupling Catalysis | The ligand's steric and electronic properties could influence catalytic activity and selectivity. |
| Copper(I/II) | Antimicrobial Agents, Catalysis | Copper-bipyridine complexes are known for their biological activity and catalytic versatility. |
| Rhenium(I) | CO₂ Reduction Photocatalysis | Rhenium-bipyridine complexes are benchmark catalysts for the photoreduction of carbon dioxide. rsc.org |
This table is illustrative and based on the known applications of related bipyridine complexes.
Advanced Materials Design through Precise Functionalization
The two bromine atoms on the 4,4'-positions are not merely passive substituents; they are highly versatile chemical handles for building more complex molecular architectures through post-synthetic functionalization.
Future research will undoubtedly exploit this for:
Conjugated Polymers: Using cross-coupling reactions like Suzuki or Sonogashira, the dibromo-bipyridine unit can be polymerized with other aromatic monomers. This could lead to the creation of novel conjugated polymers for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). mdpi.com
Supramolecular Assemblies: The bipyridine unit can direct the self-assembly of complex structures through coordination with metal ions, while the bromine atoms can be functionalized to introduce other recognition motifs or to covalently link pre-organized assemblies. The synthesis of rotaxanes and catenanes containing this unit is a foreseeable goal. rsc.orgnih.gov
Surface Modification: The molecule could be anchored to surfaces (e.g., metal oxides like TiO₂ for dye-sensitized solar cells) by first converting the bromo groups to phosphonate (B1237965) or carboxylate anchors. This allows for the creation of functionalized surfaces with tailored electronic and chemical properties.
A primary challenge is achieving selectivity in functionalization. Developing methods to replace one bromine atom at a time would open the door to creating asymmetrical, multifunctional bipyridines, greatly expanding the complexity of the materials that can be designed.
Deeper Understanding of Structure-Property Relationships through Computational Modeling
As experimental work on this compound and its derivatives progresses, computational modeling will be an indispensable tool for gaining deeper insights.
Key areas for computational investigation include:
DFT Calculations: Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of the molecule and its metal complexes. rsc.org This includes calculating properties like HOMO-LUMO gaps, which are crucial for understanding electronic transitions and redox potentials. researchgate.netnih.gov
Modeling Reaction Mechanisms: Computational studies can elucidate the mechanisms of synthetic reactions, helping to explain observed yields and selectivities and guiding the design of more efficient routes. For metal complexes, modeling can clarify catalytic cycles, for instance, in CO₂ reduction or cross-coupling reactions. rsc.orgacs.org
Simulating Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption and emission spectra, providing a direct comparison with experimental data and aiding in the interpretation of the photophysical properties of its metal complexes. researchgate.netnih.gov
Force Field Development: For studying large systems, such as this ligand's interaction with biomacromolecules or its role in the bulk phase of a material, the development of accurate molecular mechanics force fields will be necessary. This is particularly important for capturing non-covalent interactions involving the bromine atoms (halogen bonding). acs.orgnih.gov
The main challenge in this area is the computational cost and accuracy, especially for heavy metal complexes where relativistic effects can be significant. Continual improvements in computational methods and processing power will be key to overcoming these hurdles. mdpi.com
Q & A
Q. What are the optimal synthetic routes for preparing 4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine?
- Methodological Answer : A two-step approach is typically employed:
Oxidation : Start with 6,6'-dimethyl-2,2'-bipyridine (IX), which can be oxidized to 6,6'-dicarboxy-2,2'-bipyridine (II) using dichromic acid (H₂Cr₂O₇) for higher yields (~85%) compared to KMnO₄ (<40%) .
Bromination : Convert the carboxylic acid groups to bromine substituents via bromodecarboxylation. For example, dimethyl 6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylate (1) can undergo dibromination using N-bromosuccinimide (NBS) under radical conditions to introduce bromine atoms at the 4,4' positions .
Note: Ensure proper handling of brominating agents due to their corrosive nature .
Q. Which spectroscopic techniques are critical for characterizing this compound and its metal complexes?
- Methodological Answer :
- NMR (¹H/¹³C) : Identifies substituent positions and confirms methyl/bromo group integration .
- UV-Vis Spectroscopy : Monitors electronic transitions in coordination complexes (e.g., MLCT bands in Ru(II) complexes) .
- X-Ray Crystallography : Resolves steric effects from methyl groups and confirms coordination geometry .
- FTIR : Detects functional group transformations (e.g., C=O stretching in intermediates) .
Q. How does the 6,6'-dimethyl substitution influence coordination chemistry?
- Methodological Answer : The methyl groups introduce steric hindrance, which:
- Stabilizes low-coordinate metal centers by preventing solvent or counterion binding .
- Modifies redox potentials in Ru(II) complexes by altering ligand field strength .
- Enhances selectivity in catalytic reactions (e.g., Suzuki coupling) by restricting metal coordination to specific geometries .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound complexes?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to accurately model MLCT transitions .
- Basis Sets : Apply polarized basis sets (e.g., 6-31G*) for geometry optimization and LANL2DZ for metal centers .
- Analysis : Calculate HOMO-LUMO gaps and compare with experimental UV-Vis data to validate charge-transfer pathways .
Q. What strategies resolve low yields in bromodecarboxylation steps during synthesis?
- Methodological Answer :
- Radical Initiators : Use AIBN (azobisisobutyronitrile) to improve bromination efficiency in NBS-mediated reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., CCl₄) enhance radical stability and reduce side reactions .
- Purification : Employ silica gel chromatography or recrystallization to isolate pure dibrominated products .
Q. How do steric and electronic effects of 4,4'-Br and 6,6'-Me groups impact photophysical properties in luminescent complexes?
- Methodological Answer :
- Steric Effects : 6,6'-Me groups restrict ligand flexibility, reducing non-radiative decay and enhancing emission quantum yields in Ru(II) complexes .
- Electronic Effects : 4,4'-Br substituents lower LUMO energy, red-shifting MLCT absorption/emission bands. Compare with 4,4'-Me analogues using cyclic voltammetry and TD-DFT .
Q. How to address contradictions in reported synthetic yields for bipyridine derivatives?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to identify intermediate formation and optimize reaction times .
- Catalyst Screening : Test alternative catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) to improve cross-coupling efficiency .
- Reproducibility : Document solvent purity, temperature gradients, and inert atmosphere conditions to minimize variability .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of brominated compound dust .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
